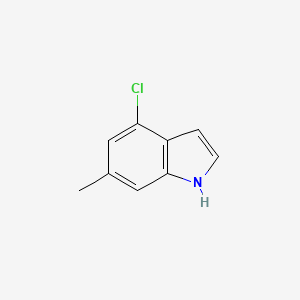
4-Chloro-6-methyl-1H-indole
Vue d'ensemble
Description
“4-Chloro-6-methyl-1H-indole” is a derivative of indole, which is a heterocyclic compound. The indole structure is prevalent in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-1H-indole” consists of a benzene ring fused to a pyrrole ring, which is characteristic of indoles . The presence of a chlorine atom at the 4th position and a methyl group at the 6th position differentiates it from other indole derivatives .Chemical Reactions Analysis
Indole derivatives, including “4-Chloro-6-methyl-1H-indole”, are known to undergo various chemical reactions. For instance, they can participate in electrophilic substitution due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including those similar to 4-Chloro-6-methyl-1H-indole, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for enhanced antiviral effects.
Anti-inflammatory Properties
The indole scaffold is present in many bioactive compounds that exhibit significant anti-inflammatory activities. By modifying the indole structure, researchers can develop new derivatives that may serve as potent anti-inflammatory agents, potentially leading to new treatments for chronic inflammatory diseases .
Anticancer Applications
Indole derivatives are known to possess anticancer activities. The indole ring system, as part of the molecular structure of 4-Chloro-6-methyl-1H-indole, can be utilized to synthesize new compounds that might interact with cancer cell pathways, offering therapeutic potential for various types of cancer .
Antimicrobial Effects
The antimicrobial activity of indole derivatives makes them valuable in the search for new antibiotics. With antibiotic resistance on the rise, the development of new indole-based compounds, such as 4-Chloro-6-methyl-1H-indole derivatives, could lead to effective treatments against resistant bacterial strains .
Biotechnological Production
Indoles, including halogenated derivatives like 4-Chloro-6-methyl-1H-indole, have applications in biotechnological production. They can be used as precursors for natural colorants or compounds with therapeutic potential. Advances in microbial cell factories have enabled the production of indole derivatives from glucose or tryptophan by fermentation .
Drug Discovery
The indole unit is a significant moiety in drug discovery due to its presence in many natural and synthetic pharmacologically active compounds. Derivatives of 4-Chloro-6-methyl-1H-indole could be synthesized and screened for a variety of pharmacological activities, contributing to the discovery of new drugs .
Orientations Futures
Mécanisme D'action
Target of Action
4-Chloro-6-methyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these targets, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the influenza A virus , suggesting that they may interfere with viral replication pathways.
Result of Action
The molecular and cellular effects of 4-Chloro-6-methyl-1H-indole’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the effects could be diverse, ranging from antiviral effects to anticancer effects.
Propriétés
IUPAC Name |
4-chloro-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKCEPCPTRIIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646492 | |
| Record name | 4-Chloro-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-1H-indole | |
CAS RN |
885521-78-8 | |
| Record name | 4-Chloro-6-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



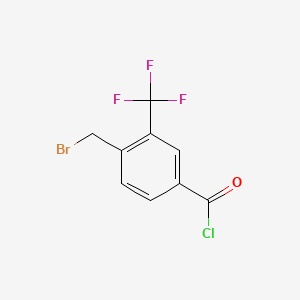

![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)
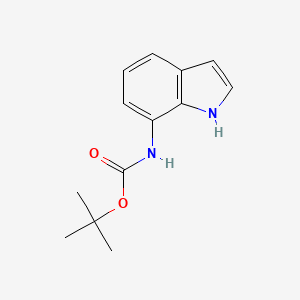
![4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1604286.png)
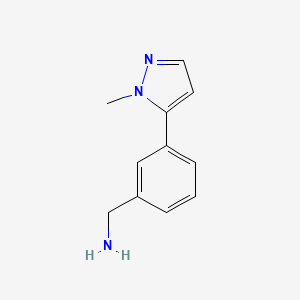

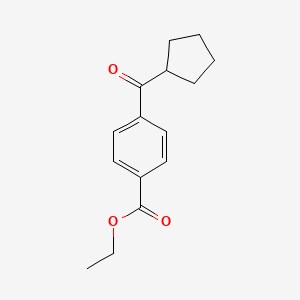


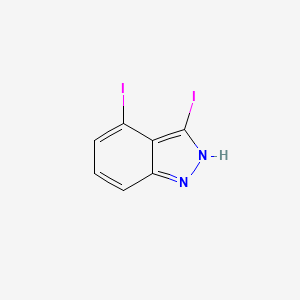
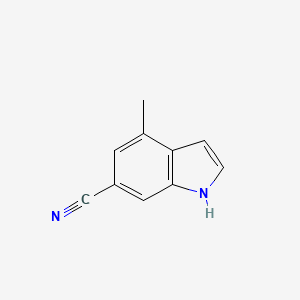
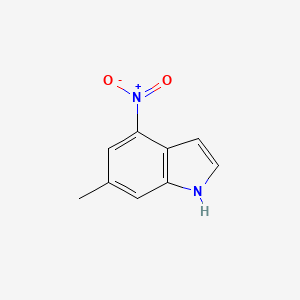
![2-Bromo-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1604301.png)